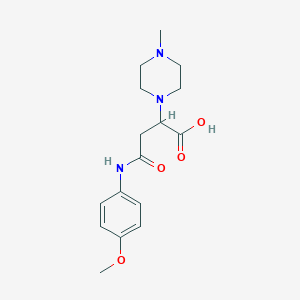
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s by GlaxoSmithKline to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism. However, its potential as a performance-enhancing drug has made it a subject of controversy in the sports world.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid' involves the reaction of 4-methoxyaniline with 4-methylpiperazine to form the intermediate product, which is then reacted with ethyl acetoacetate to yield the final product.
Starting Materials
4-methoxyaniline, 4-methylpiperazine, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Dissolve 4-methoxyaniline in diethyl ether and add 4-methylpiperazine. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium ethoxide to the mixture and stir for an additional 2 hours., Step 3: Add ethyl acetoacetate to the mixture and reflux for 6 hours., Step 4: Cool the mixture and add hydrochloric acid to adjust the pH to 2-3., Step 5: Extract the mixture with diethyl ether and wash the organic layer with water., Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product., Step 7: Dissolve the crude product in sodium hydroxide solution and adjust the pH to 7-8., Step 8: Extract the mixture with diethyl ether and wash the organic layer with water., Step 9: Combine the organic layers and evaporate the solvent to obtain the final product, 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
Mechanism Of Action
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid works by activating the PPAR-δ receptor, which is involved in the regulation of lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to an increase in the use of stored fat as an energy source. It also reduces the expression of genes involved in lipogenesis and glucose production, leading to a decrease in the production of new fat and glucose.
Biochemical And Physiological Effects
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in animal and human studies. It increases the levels of HDL cholesterol, reduces triglyceride levels, and improves insulin sensitivity. It also reduces inflammation and oxidative stress in various tissues, including the liver, heart, and skeletal muscle. Additionally, it has been found to increase endurance and improve exercise performance in animal studies.
Advantages And Limitations For Lab Experiments
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several advantages for lab experiments, including its high potency, selectivity, and specificity for the PPAR-δ receptor. It is also relatively easy to synthesize and administer to animals. However, its potential as a performance-enhancing drug and its controversial status in the sports world may limit its use in certain research settings.
Future Directions
There are several future directions for research on 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to fully understand its long-term effects and potential risks. Additionally, there is a need for more research on the mechanisms underlying its effects and its interactions with other drugs and supplements.
Scientific Research Applications
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the levels of high-density lipoprotein (HDL) cholesterol. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
4-(4-methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-7-9-19(10-8-18)14(16(21)22)11-15(20)17-12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZBPFTSIHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2898656.png)
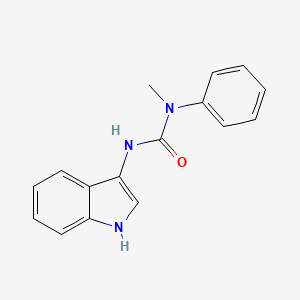
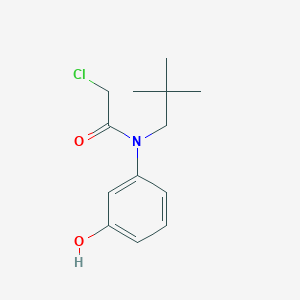
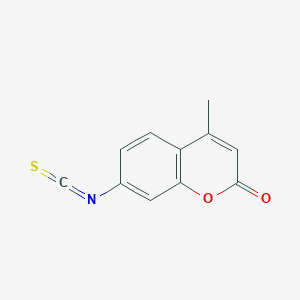
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2898666.png)
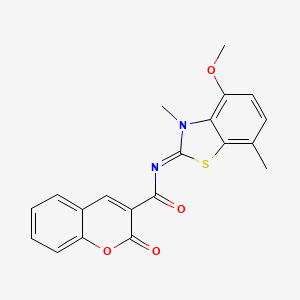
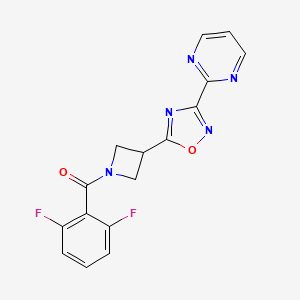
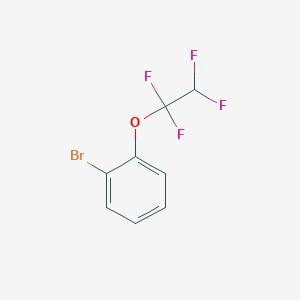
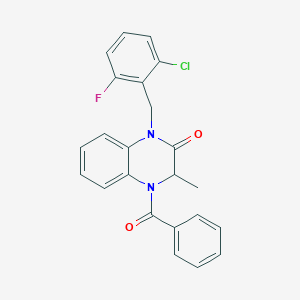
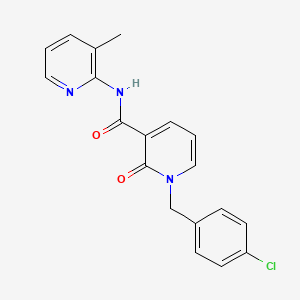
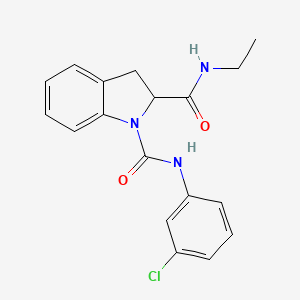
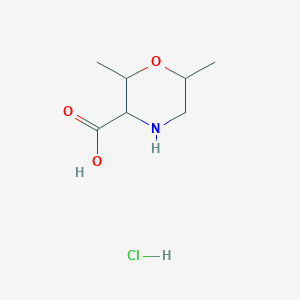
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)